![molecular formula C13H16BrClFNO2 B2924324 3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride CAS No. 2287273-20-3](/img/structure/B2924324.png)
3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperidine-4-carboxylic acid . It contains a piperidine ring, which is a heterocyclic organic compound, and a carboxylic acid group. The piperidine ring is substituted at the 3-position with a (4-bromo-2-fluorophenyl)methyl group .
Synthesis Analysis
The synthesis of this compound could involve the alkylation of a phthalazine ring nitrogen in the presence of an acetic acid moiety . This process eliminates the need for protecting the carboxylic acid group, which was necessary in previous methods .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a carboxylic acid group, and a (4-bromo-2-fluorophenyl)methyl group . The exact molecular weight and structure would depend on the specific synthesis process and any potential impurities.Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by its functional groups. The presence of the carboxylic acid group could allow for reactions such as esterification or amide formation. The bromo and fluoro substituents on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and purity. For example, a compound with a similar structure, Methyl 4-bromo-2-fluoropyridine-3-carboxylate, is a liquid at room temperature with a density of 1.640 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Benzylic Modification
The benzylic position of EN300-6745292 is a prime site for chemical reactions due to its enhanced reactivity. This position can undergo various transformations, including free radical bromination, nucleophilic substitution, and oxidation. These modifications can lead to the synthesis of new compounds with potential applications in medicinal chemistry and material science .
Organometallic Reactions
EN300-6745292 can participate in organometallic reactions, such as Suzuki coupling, which is widely used in the synthesis of complex organic molecules. This reaction is particularly valuable in the pharmaceutical industry for constructing carbon-carbon bonds in drug molecules .
Protodeboronation
The compound can be used in protodeboronation reactions, which are critical in organic synthesis. Protodeboronation of EN300-6745292 could lead to the development of new synthetic methodologies, expanding the toolbox for chemists to create novel molecules .
Synthesis of Liquid Crystalline Materials
EN300-6745292 has potential applications in the synthesis of novel liquid crystalline materials. These materials have significant importance in the development of advanced display technologies and other electronic devices .
Neurotransmitter Antagonism
The compound may serve as a precursor for the synthesis of molecules that act as neurotransmitter receptor antagonists. This application is particularly relevant in the development of new treatments for neurological disorders .
Leukotriene Receptor Agonism
Another potential application is the synthesis of o-phenylphenols, which can act as potent leukotriene B4 receptor agonists. These compounds have therapeutic potential in treating inflammatory diseases .
Eigenschaften
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2.ClH/c14-10-3-2-9(11(15)6-10)7-13(12(17)18)4-1-5-16-8-13;/h2-3,6,16H,1,4-5,7-8H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPXINZEUHJNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC2=C(C=C(C=C2)Br)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.